molecular formula C27H29NO B597868 JWH 011 CAS No. 155471-13-9

JWH 011

Cat. No.: B597868
CAS No.: 155471-13-9
M. Wt: 383.5 g/mol
InChI Key: HVIWIQFCDXFBDK-UHFFFAOYSA-N
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Description

Scientific Research Applications

JWH 011 is primarily used in forensic and research applications. It serves as an analytical reference standard in mass spectrometry and other analytical techniques. The compound’s high affinity for cannabinoid receptors makes it valuable in studying the endocannabinoid system and its role in various physiological processes .

Preparation Methods

The synthesis of JWH 011 involves the reaction of 1-naphthoyl chloride with 2-methyl-1-(1-methylhexyl)-1H-indole in the presence of a base. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified using techniques such as column chromatography .

Chemical Reactions Analysis

JWH 011 undergoes various chemical reactions, including:

Mechanism of Action

JWH 011 exerts its effects by binding to cannabinoid receptors 1 and 2. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. By mimicking the action of naturally occurring endocannabinoids, this compound can modulate nerve signaling and produce effects similar to those of tetrahydrocannabinol .

Comparison with Similar Compounds

JWH 011 is similar to other synthetic cannabinoids such as JWH 018 and JWH 073. it is unique in its specific structure and the length of its alkyl chain, which influences its binding affinity and potency. Other similar compounds include:

Properties

IUPAC Name

(1-heptan-2-yl-2-methylindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO/c1-4-5-6-12-19(2)28-20(3)26(24-16-9-10-18-25(24)28)27(29)23-17-11-14-21-13-7-8-15-22(21)23/h7-11,13-19H,4-6,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIWIQFCDXFBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)N1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016347
Record name JWH-011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155471-13-9
Record name JWH-011
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.